molecular formula C5H13NOS B14358299 2-(Dimethylaminomethylsulfanyl)ethanol CAS No. 92332-42-8

2-(Dimethylaminomethylsulfanyl)ethanol

Cat. No.: B14358299
CAS No.: 92332-42-8
M. Wt: 135.23 g/mol
InChI Key: PSXQPTBGOQHFNP-UHFFFAOYSA-N
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Description

2-(Dimethylaminomethylsulfanyl)ethanol (CAS 92332-42-8) is a sulfur-containing amino alcohol derivative characterized by a dimethylamino group attached to a methylsulfanyl (-SCH2-) moiety, which is further linked to an ethanol backbone. Limited direct data on its properties are available, but its structural analogs provide insights into its behavior .

Properties

CAS No.

92332-42-8

Molecular Formula

C5H13NOS

Molecular Weight

135.23 g/mol

IUPAC Name

2-[(dimethylamino)methylsulfanyl]ethanol

InChI

InChI=1S/C5H13NOS/c1-6(2)5-8-4-3-7/h7H,3-5H2,1-2H3

InChI Key

PSXQPTBGOQHFNP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CSCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylaminomethylsulfanyl)ethanol typically involves the reaction of dimethylamine with 2-chloroethanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the dimethylamine attacks the electrophilic carbon of the 2-chloroethanol, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylaminomethylsulfanyl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Dimethylaminomethylsulfanyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylaminomethylsulfanyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of biological molecules. Its amine and alcohol groups allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their comparative attributes:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties Hazards/Regulatory Notes
2-(Dimethylaminomethylsulfanyl)ethanol 92332-42-8 C5H13NOS 147.23 (calculated) Not fully characterized; inferred reactivity: nucleophilic (amine/thioether), polar hydroxyl group. No specific hazard data; likely corrosive and flammable due to amine/ethanol groups .
2-(2-Diethylamino-ethylsulfanyl)-ethanol 23442-40-2 C8H19NOS 177.31 Higher hydrophobicity (diethyl vs. dimethyl); sulfur enhances metal-binding capacity. Limited data; likely incompatible with oxidizers/acids (similar to dimethylaminoethanol) .
Dimethylaminoethanol (DMAE) 108-01-0 C4H11NO 89.14 Colorless liquid, fishy odor; miscible in water; reacts violently with acids/oxidizers . Corrosive (UN 2051), flammable; limited carcinogenicity evidence .
Diethylaminoethanol 100-37-8 C6H15NO 117.19 Weak ammonia odor; used in surfactants and corrosion inhibitors. Permissible exposure limit (PEL) established; irritant to eyes/skin .
2-[[2-(Dimethylamino)ethyl]methylamino]ethanol 2212-32-0 C7H18N2O 146.23 Branched tertiary amines; potential chelating agent. No acute toxicity data; incompatible with strong oxidizers .

Key Comparative Insights

Structural Variations and Reactivity: The sulfur atom in this compound introduces thioether functionality, distinguishing it from non-sulfur analogs like dimethylaminoethanol. This group may enhance nucleophilicity and metal coordination, similar to 2-(2-diethylamino-ethylsulfanyl)-ethanol . Dimethylaminoethanol lacks the sulfanyl group, rendering it more polar and water-miscible but less reactive toward sulfur-specific reactions (e.g., disulfide bond formation) .

Hazard Profiles: Flammability/Corrosivity: All tertiary amino alcohols (e.g., dimethylaminoethanol, diethylaminoethanol) exhibit flammability and corrosivity due to amine and hydroxyl groups. This compound likely shares these risks, though specific data are unavailable . The sulfanyl derivatives may pose additional risks due to sulfur’s redox activity.

Applications: Sulfur-Containing Analogs: Used in chelating agents, polymer intermediates, or pharmaceutical precursors (e.g., 2-(2-diethylamino-ethylsulfanyl)-ethanol in Agfa-Labs’ rare chemicals catalog) . Non-Sulfur Analogs: Dimethylaminoethanol is employed in coatings, corrosion inhibitors, and cognitive-enhancing supplements .

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